Cas no 622866-04-0 ((1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane)

(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane is a chiral epoxide derivative featuring a Boc-protected amino group and a 4-nitrophenyl substituent. Its stereochemically defined structure makes it a valuable intermediate in asymmetric synthesis, particularly for the construction of complex bioactive molecules. The Boc group enhances stability during synthetic manipulations, while the nitroaryl moiety offers potential for further functionalization. The oxirane ring provides reactivity for nucleophilic ring-opening reactions, enabling selective bond formation. This compound is particularly useful in pharmaceutical research for the development of enantiomerically pure compounds. Its well-defined chirality ensures high stereocontrol in downstream reactions, making it a preferred choice for synthetic chemists working on peptidomimetics or other stereospecific targets.
(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane structure
622866-04-0 structure
Product name:(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane
CAS No:622866-04-0
MF:C15H20N2O5
MW:308.329704284668
MDL:MFCD04035576
CID:956440
PubChem ID:2761806

(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane Chemical and Physical Properties

Names and Identifiers

    • ERYTHRO-N-BOC-L-4-NITROPHENYLALANINE EPOXIDE
    • tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate
    • tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
    • tert-Butyl((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
    • HTONGEVUVJEIRS-QWHCGFSZSA-N
    • AKOS015948765
    • 622866-04-0
    • MFCD04035576
    • [(S)-2-(4-nitro-phenyl)-1-(S)-oxiranyl-ethyl]-carbamic acid tert-butyl ester
    • SCHEMBL3573233
    • DTXSID60375928
    • PS-12528
    • G81828
    • [(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
    • (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane
    • MDL: MFCD04035576
    • Inchi: InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1
    • InChI Key: HTONGEVUVJEIRS-QWHCGFSZSA-N
    • SMILES: CC(C)(OC(N[C@H]([C@H]1CO1)CC2=CC=C([N+]([O-])=O)C=C2)=O)C

Computed Properties

  • Exact Mass: 308.13700
  • Monoisotopic Mass: 308.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 407
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 96.7Ų

Experimental Properties

  • PSA: 96.68000
  • LogP: 3.34350

(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D766393-0.5g
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
622866-04-0 98%
0.5g
$945 2023-09-04
eNovation Chemicals LLC
D766393-2g
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
622866-04-0 98%
2g
$2780 2023-09-04
TRC
S285940-25mg
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
622866-04-0
25mg
$ 130.00 2022-06-03
abcr
AB165746-1g
erythro-N-Boc-L-4-Nitrophenylalanine epoxide; .
622866-04-0
1g
€290.40 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1640040-100mg
Tert-butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
622866-04-0 98%
100mg
¥2541.00 2024-05-06
A2B Chem LLC
AJ12878-100mg
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
622866-04-0
100mg
$245.00 2024-04-19
eNovation Chemicals LLC
D766393-25mg
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
622866-04-0 98%
25mg
$290 2025-02-25
eNovation Chemicals LLC
D766393-1g
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
622866-04-0 98%
1g
$1580 2025-02-25
eNovation Chemicals LLC
D766393-100mg
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
622866-04-0 98%
100mg
$495 2025-02-25
eNovation Chemicals LLC
D766393-5g
[(1S)-{(1'-(S)-N-Boc-amino-2-[4-nitrophenyl]ethyl}oxirane
622866-04-0 98%
5g
$5530 2025-02-25

Additional information on (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane

Comprehensive Overview of (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane (CAS No. 622866-04-0)

The compound (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane (CAS No. 622866-04-0) is a highly specialized chiral epoxide derivative, widely recognized for its utility in asymmetric synthesis and pharmaceutical research. Its unique structural features, including the N-Boc protecting group and the 4-nitrophenyl moiety, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and chemists frequently search for this compound due to its relevance in peptide coupling, chiral auxiliaries, and catalysis, aligning with the growing demand for enantioselective methodologies in drug development.

In recent years, the interest in chiral building blocks like (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane has surged, driven by advancements in green chemistry and sustainable synthesis. This compound’s role in minimizing waste and improving reaction efficiency resonates with the global push toward environmentally friendly practices. Additionally, its application in protease inhibitor design and kinase-targeted therapies has attracted attention from the pharmaceutical industry, particularly in the context of personalized medicine and targeted drug delivery systems.

The oxirane (epoxide) ring in CAS No. 622866-04-0 is a reactive handle that enables diverse transformations, such as ring-opening reactions with nucleophiles, making it a versatile tool for medicinal chemistry. The presence of the 4-nitrophenyl group further enhances its utility in fluorescence labeling and bioconjugation, addressing the needs of researchers working on diagnostic probes and imaging agents. These attributes have led to a rise in searches for high-purity chiral epoxides and N-Boc-protected intermediates, reflecting the compound’s significance in cutting-edge research.

From a synthetic perspective, the stereochemistry of (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane is critical for achieving high enantiomeric excess in target molecules. This aligns with the increasing focus on stereocontrolled synthesis and computational chemistry tools to predict reaction outcomes. The compound’s compatibility with automated synthesis platforms also makes it a candidate for high-throughput screening workflows, a topic frequently explored in AI-driven drug discovery forums.

In summary, (1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane (CAS No. 622866-04-0) represents a convergence of chiral technology, sustainable chemistry, and pharmaceutical innovation. Its multifaceted applications and alignment with trending research themes ensure its continued relevance in both academic and industrial settings. As the demand for enantiopure compounds grows, this epoxide derivative remains a cornerstone in the toolkit of modern synthetic chemists.

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Amadis Chemical Company Limited
(CAS:622866-04-0)(1S)-{(1'-(S)-N-Boc-amino-2-4-nitrophenylethyl}oxirane
A1043822
Purity:99%
Quantity:1g
Price ($):589.0